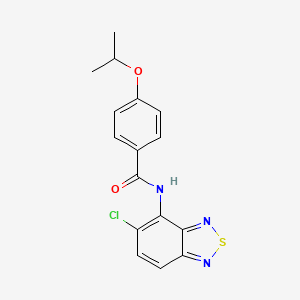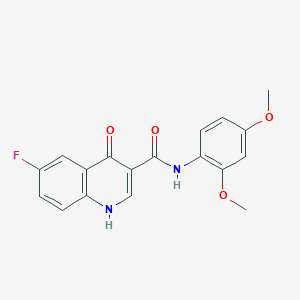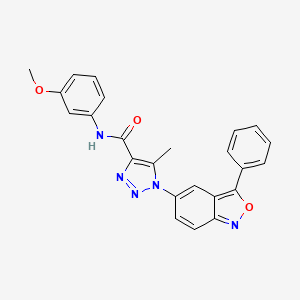
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” typically involves the following steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Chlorination: Introduction of the chlorine atom at the 5-position of the benzothiadiazole ring.
Formation of the Benzamide Moiety: This involves the reaction of the benzothiadiazole derivative with 4-(propan-2-yloxy)benzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole ring.
Reduction: Reduction reactions could potentially modify the benzamide moiety.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzothiadiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Biological Probes: Used in the study of biological systems due to their fluorescent properties.
Industry
Agriculture: Potential use as pesticides or herbicides.
Polymers: Incorporation into polymeric materials to enhance properties such as conductivity or stability.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar core structures but different substituents.
Benzamides: Compounds with the benzamide moiety but different aromatic rings or substituents.
Uniqueness
The uniqueness of “N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-(propan-2-yloxy)benzamide” lies in its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or specific reactivity in chemical processes.
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9(2)22-11-5-3-10(4-6-11)16(21)18-14-12(17)7-8-13-15(14)20-23-19-13/h3-9H,1-2H3,(H,18,21) |
InChI Key |
JNFGTNFNAQQUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B14999629.png)
![ethyl 5,5-dimethyl-2-[(methylcarbamoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B14999634.png)
![4-[2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-en-1-yl]-2-methoxyphenol](/img/structure/B14999635.png)
![methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14999642.png)
![2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B14999645.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14999661.png)
![3-(4-Chlorophenyl)-5-(3-fluorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B14999665.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B14999672.png)


![7-(2-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999700.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14999708.png)
![ethyl 6-(2-fluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999716.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B14999718.png)
